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Compound of Interest

Compound Name: Afuresertib

Cat. No.: B1139415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as

GSK2110183), a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor. Its

primary mechanism of action revolves around the targeted inhibition of the PI3K/Akt signaling

pathway, a critical cascade frequently dysregulated in various malignancies. By disrupting this

pathway, Afuresertib effectively curtails tumor cell proliferation and potently induces

programmed cell death, or apoptosis, making it a significant agent in oncological research and

development.[1][2][3]

Core Mechanism of Action: Inhibition of the
PI3K/Akt Signaling Pathway
Afuresertib functions as a selective and powerful inhibitor of all three isoforms of the

serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[4] The PI3K/Akt/mTOR pathway is a

central node in cellular signaling, governing processes like cell growth, survival, proliferation,

and metabolism.[5] In many cancers, this pathway is constitutively active, providing anti-

apoptotic signals and contributing to therapeutic resistance.[3][5]

Afuresertib competitively binds to the ATP-binding site of Akt, preventing its kinase activity.[1]

[5] This inhibition blocks the phosphorylation of a multitude of downstream substrates, thereby

disrupting the pro-survival signaling cascade.[1] The consequences of this inhibition are

twofold: a halt in cell cycle progression and the initiation of the apoptotic program.[6][7]
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Key downstream effects of Akt inhibition by Afuresertib include:

Decreased phosphorylation of Akt substrates: This includes Glycogen Synthase Kinase 3β

(GSK-3β) and Forkhead box protein O1 (FOXO) family proteins.[6][7] The dephosphorylation

and subsequent activation of FOXO transcription factors can lead to the expression of pro-

apoptotic genes.

Induction of cell cycle arrest: Afuresertib has been shown to strongly arrest the cell cycle in

the G1 phase.[6][7] This is associated with an increased expression of the cyclin-dependent

kinase inhibitor p21WAF1/CIP1.[6][7]

Modulation of apoptosis regulators: The inhibition of Akt signaling directly impacts the

balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.
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Caption: Afuresertib inhibits AKT, leading to downstream effects that suppress survival

pathways and promote apoptosis.

Induction of Apoptosis
Afuresertib-mediated inhibition of Akt signaling culminates in the activation of the intrinsic

apoptotic pathway. This is characterized by a series of well-defined cellular and molecular

events.

Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic

(e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[8][9] The ratio of these

proteins determines the cell's fate. In cancer cells, this balance is often skewed towards

survival due to the overexpression of anti-apoptotic proteins.[8]

Studies have shown that treatment with Afuresertib alters this balance in favor of apoptosis.

Specifically, in esophageal cancer cells, Afuresertib treatment led to:

An increase in the protein levels of pro-apoptotic Bax.[10]

A decrease in the protein levels of anti-apoptotic Bcl-2.[10]

This shift increases the ratio of Bax to Bcl-2, which is a key trigger for mitochondrial outer

membrane permeabilization (MOMP).[10] MOMP allows for the release of cytochrome c from

the mitochondria into the cytosol, a point-of-no-return in the apoptotic cascade.[8]
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Caption: Afuresertib disrupts AKT signaling, shifting the Bcl-2 family balance to favor

apoptosis via MOMP.

Caspase Activation
The release of cytochrome c triggers the formation of the apoptosome, which in turn activates

initiator caspases, such as Caspase-9.[11] These initiator caspases then cleave and activate

effector caspases, primarily Caspase-3 and Caspase-7.[12] These effector caspases are the

executioners of apoptosis, responsible for cleaving a wide range of cellular substrates, leading

to the characteristic morphological changes of apoptotic cells.

Experimental evidence consistently demonstrates that Afuresertib treatment leads to a

significant, dose-dependent increase in the activity of Caspase-3 and Caspase-7 in various

cancer cell lines, including multiple myeloma and malignant pleural mesothelioma.[5][6][7]
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Quantitative Data Summary
The efficacy and selectivity of Afuresertib have been quantified in numerous preclinical

studies. The following tables summarize key quantitative data.

Table 1: Kinase Inhibitory Potency of Afuresertib

Target Kinase Potency (Kᵢ or IC₅₀) Reference

Akt1 0.08 nM (Kᵢ) [6]

Akt2 2.0 nM (Kᵢ) [6]

Akt3 2.6 nM (Kᵢ) [6]

Akt1 E17K mutant 0.2 nM (IC₅₀) [6]

ROCK 100 nM (IC₅₀) [6]

PKCη 210 nM (IC₅₀) [6]

PKC-βI 430 nM (IC₅₀) [6]

| PKCθ | 510 nM (IC₅₀) |[6] |

Table 2: Cellular Activity of Afuresertib in Cancer Cell Lines

Cancer Type / Cell
Line

Endpoint Result Reference

Hematological
Malignancies

EC₅₀
< 1 µM in 65% of
cell lines

[11]

Solid Tumors EC₅₀
< 1 µM in 21% of cell

lines
[11]

T-ALL, B-ALL, CLL,

NHL
Median EC < 1 µM [5]

Multiple Myeloma

(XG-7)

% Specific Apoptosis

(1µM Afuresertib)
13.5% [13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1139415?utm_src=pdf-body
https://www.benchchem.com/product/b1139415?utm_src=pdf-body
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.medchemexpress.com/Afuresertib.html
https://www.benchchem.com/product/b1139415?utm_src=pdf-body
https://www.selleckchem.com/products/afuresertib-gsk2110183.html
https://www.selleckchem.com/products/afuresertib-gsk2110183.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4229853/
https://www.spandidos-publications.com/10.3892/ol.2018.8501
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Multiple Myeloma (U266) | % Specific Apoptosis (1µM Afuresertib) | 0% |[13] |

Table 3: In Vivo Antitumor Efficacy of Afuresertib (Oral Administration in Mice)

Xenograft Model Dose (mg/kg/day)
Tumor Growth
Inhibition (TGI)

Reference

BT474 (Breast
Cancer)

10 8% [6]

30 37% [6]

100 61% [6]

SKOV3 (Ovarian

Cancer)
10 23% [6]

30 37% [6]

| | 100 | 97% |[6] |

Experimental Protocols
The assessment of Afuresertib-induced apoptosis involves a suite of standard molecular and

cellular biology techniques.
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Caption: Standard workflow for evaluating Afuresertib's effect on apoptosis and cell viability in

vitro.

Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by

metabolically active cells, providing an indication of cell viability and proliferation.[10]
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Methodology:

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere

overnight.

Treatment: Treat cells with a range of concentrations of Afuresertib and a vehicle control

(e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated

control.

Apoptosis Quantification by Annexin V/Propidium Iodide
(PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[10][14]

Methodology:

Cell Culture and Treatment: Culture and treat cells with Afuresertib as described above.

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V

and PI.[14]

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells

Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the expression and phosphorylation

status of specific proteins involved in the Akt pathway and apoptosis.[7][10]

Methodology:

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target

proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p21,

anti-β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. Quantify band intensity using densitometry software.
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Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This luminescent assay measures the activity of Caspase-3 and -7, the key effector caspases

in the apoptotic pathway.[6][7]

Methodology:

Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with

Afuresertib.

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent

contains a luminogenic caspase-3/7 substrate.

Incubation: Mix and incubate at room temperature for 1-2 hours. During this time, the

reagent lyses the cells, and active caspases cleave the substrate, generating a luminescent

signal.

Measurement: Measure the luminescence using a plate-reading luminometer. The signal

intensity is directly proportional to the amount of caspase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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